molecular formula C16H13BrOS B13105172 2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13105172
M. Wt: 333.2 g/mol
InChI Key: ZHWXMGVAXSJGOI-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of various cellular processes, including signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thiobenzaldehyde moiety and a bromophenyl group allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C16H13BrOS

Molecular Weight

333.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-15-8-5-13(6-9-15)16(18)10-7-12-3-1-2-4-14(12)11-19/h1-6,8-9,11H,7,10H2

InChI Key

ZHWXMGVAXSJGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)Br)C=S

Origin of Product

United States

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